Norethisterone oxime, (Z)- is a synthetic derivative of norethisterone, a potent progestin. This compound belongs to the class of synthetic progestogens and is primarily utilized in various hormonal therapies. Norethisterone itself is an agonist of the progesterone receptor, influencing reproductive processes and hormonal regulation in the body. The oxime derivative introduces specific modifications that may alter its pharmacological profile and applications.
Norethisterone oxime can be synthesized from norethisterone through a chemical modification process that involves the introduction of an oxime group. This transformation typically occurs under controlled laboratory conditions using reagents that facilitate the conversion of the carbonyl group in norethisterone to an oxime.
Norethisterone oxime, (Z)- is classified as:
The synthesis of norethisterone oxime typically involves the following steps:
The reaction conditions are crucial for achieving high yields and purity:
Norethisterone oxime, (Z)- has a molecular structure characterized by:
The structural representation can be visualized using molecular modeling software or drawn using chemical drawing tools. Its stereochemistry is defined by the Z-configuration of the oxime group, indicating specific spatial arrangements that may influence biological activity.
Norethisterone oxime can participate in various chemical reactions:
The stability of norethisterone oxime under different pH conditions should be evaluated, as it may affect its reactivity and potential degradation pathways.
Norethisterone oxime acts primarily through:
Studies have shown that compounds like norethisterone exhibit varying degrees of affinity for progesterone receptors, which can be quantitatively assessed through competitive binding assays.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming the identity and purity of norethisterone oxime.
Norethisterone oxime has potential applications in:
The unique properties of norethisterone oxime may offer advantages over its parent compound, making it a subject of interest in pharmacological research aimed at developing new therapeutic agents with improved efficacy and safety profiles.
This comprehensive overview highlights the significance of norethisterone oxime in both clinical applications and research settings, emphasizing its role as a vital compound in synthetic progestogen development.
(Z)-Norethisterone oxime (NETO) is a structurally modified derivative of the synthetic progestin norethisterone (norethindrone). Its molecular formula is C₂₀H₂₇NO₂, with a molecular weight of 313.4 g/mol [5] [7]. The compound features a 19-nortestosterone backbone characterized by the absence of the C19 angular methyl group typical of testosterone derivatives, replaced by a hydrogen atom at C10 [3] [5]. The defining structural modification occurs at the A-ring, where the Δ⁴-3-keto functionality of the parent norethisterone undergoes oximation, resulting in a hydroxyimino group (=N-OH) at C3 [5] [9]. This oxime group exhibits stereoisomerism, with the Z-configuration indicating spatial orientation relative to the steroid backbone [4] [5]. The D-ring retains the key pharmacophore elements of norethisterone: a 17α-ethynyl group (-C≡CH) and a 17β-hydroxy group [3] [9]. The oxime formation significantly alters the electronic profile and hydrogen-bonding capacity of the A-ring compared to the parent ketone. Crystallographic and spectroscopic data indicate the Z-oxime configuration facilitates intramolecular interactions influencing molecular conformation [5] [8]. Synthesis typically involves reacting norethisterone with hydroxylamine hydrochloride, yielding a mixture favoring the E-isomer (≈3:1 E:Z ratio), necessitating chromatographic separation to isolate the Z-isomer [4] [5].
Table 1: Key Structural Identifiers of (Z)-Norethisterone Oxime
Property | Value/Descriptor | Source/Reference |
---|---|---|
Systematic IUPAC Name | (3Z,8R,9S,10R,13S,14S,17R)-17-Ethynyl-3-(hydroxyimino)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | [5] [7] |
Molecular Formula | C₂₀H₂₇NO₂ | [1] [5] |
Molecular Weight | 313.4 g/mol | [5] [7] |
CAS Registry Number | 23965-86-8 | [5] [7] |
Key Functional Groups | 17α-Ethynyl, 17β-Hydroxy, 3-(Hydroxyimino) (Z) | [3] [5] [9] |
Isomeric SMILES | C[C@]12CC[C@H]3C@HCCC4=C/C(=N\O)/CC[C@H]34 | [5] |
The stereochemistry of the C=N bond in norethisterone oxime defines its E and Z isomers, governed by the Cahn-Ingold-Prelog (CIP) priority rules. In the (Z)-norethisterone oxime isomer (zusammen configuration), the highest priority substituents on the double bond carbons lie on the same side. Specifically, the hydrogen atom attached to the nitrogen of the oxime (=N-H) and the steroid nucleus (specifically the C4 hydrogen or the C2 carbon, depending on precise assignment) are cis to each other relative to the C=N double bond axis [2] [5] [10]. Conversely, in the E-isomer (entgegen configuration), these highest priority groups are trans [2] [10]. This stereochemical distinction arises due to the restricted rotation around the carbon-nitrogen double bond inherent to oximes [8]. The Z-isomer exhibits distinct physicochemical properties compared to the E-isomer, including differences in:
Table 2: Distinguishing Properties of Norethisterone Oxime E and Z Isomers
Property | (Z)-Norethisterone Oxime | (E)-Norethisterone Oxime | Determination Method |
---|---|---|---|
CIP Configuration | Zusammen (Same Side) | Entgegen (Opposite Sides) | CIP Priority Rules [2] [10] |
Oxime Proton (=N-OH) δH | Typically more downfield (e.g., ~9-11 ppm) | Typically less downfield (e.g., ~8-9 ppm) | ¹H NMR [5] [8] |
C3 Carbon δC | Characteristic shift (~150-160 ppm range) | Characteristic shift (Different ~150-160 ppm) | ¹³C NMR [5] [8] |
Intramolecular H-bonding | More probable towards steroid nucleus | Less probable to steroid nucleus | Computational (DFT), IR [5] [8] |
Relative Stability | Often less stable in solution (can isomerize) | Often more stable | Chromatography, Kinetic Studies [4] [5] |
Synthetic Ratio (from Norethisterone) | Minor product (~1 part) | Major product (~3 parts) | Chromatography [4] |
The conversion of norethisterone to its (Z)-oxime derivative induces significant molecular and functional changes impacting its physicochemical and potential biological interactions:
Table 3: Molecular and Functional Comparison: Norethisterone vs. (Z)-Norethisterone Oxime
Characteristic | Norethisterone (NET) | (Z)-Norethisterone Oxime (NETO) | Consequence of Modification |
---|---|---|---|
A-Ring Functional Group | Δ⁴-3-keto (conjugated enone) | 3-(Z)-Hydroxyimino | Loss of conjugation, reduced planarity, altered dipole. |
Key C3 Pharmacophore | H-bond acceptor (C=O) | H-bond donor (O-H) and acceptor (N=) | Disruption of classical steroid receptor binding. |
PR Binding Affinity | High (Agonist) | Significantly Reduced | Loss of key H-bond to receptor Gln725/Arg766 & steric clash. |
Dominant Metabolic Path | Reduction (3-keto, Δ⁴ bond) | Hydrolysis (back to NET) | NETO acts as a prodrug releasing active NET. |
Major Active Metabolite | 3α,5β-Tetrahydro-NET | Norethisterone (NET) | Circulating NET levels similar to NETO post-administration. |
Oxidative Metabolism (Aromatization) | Low (NET to EE2 <1%) | Low (NETO→NET→EE2 <0.5%) | Minor pathway for both, yielding ethinylestradiol (EE2). |
Chemical Derivatization Site | 17β-OH (esterification) | 17β-OH & Oxime O/N | Potential for novel prodrugs (acetate oxime exists [9]). |
Potential for Non-PR Targets | Low (Strong PR focus) | Higher (Due to altered structure) | Suggested by studies on related steroidal oximes [4]. |
Compound Names Referenced:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7